![molecular formula C16H24N2O B3851785 1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-3-ol](/img/structure/B3851785.png)
1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-3-ol
Overview
Description
1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-3-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a dimethylamino phenyl group and a prop-2-enyl chain, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-3-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with piperidine derivatives under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Scientific Research Applications
1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-3-ol can be compared with other similar compounds, such as:
3-[4-(dimethylamino)phenyl]-2-propyn-1-ol: This compound shares a similar dimethylamino phenyl group but differs in its alkyne chain, leading to different chemical properties and reactivity.
(2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This compound features a naphthalene ring, which significantly alters its photophysical properties and applications.
Properties
IUPAC Name |
1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-17(2)15-9-7-14(8-10-15)5-3-11-18-12-4-6-16(19)13-18/h3,5,7-10,16,19H,4,6,11-13H2,1-2H3/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTNCRHDKNOHNZ-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCN2CCCC(C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CN2CCCC(C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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